3-Amino-7-chloro-5-phenyl-1,4-benzodiazepin-2-one
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Overview
Description
(R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE is a compound belonging to the benzodiazepine class, which is known for its diverse pharmacological properties Benzodiazepines are widely used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the 1,4-benzodiazepine core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Amination: The amino group at the 3rd position is introduced through nucleophilic substitution reactions using amines or ammonia under controlled conditions.
Industrial Production Methods
In industrial settings, the production of (R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzodiazepine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols, alkoxides; typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxo derivatives of benzodiazepine.
Reduction: Reduced benzodiazepine derivatives.
Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.
Scientific Research Applications
(R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential effects on neurotransmitter systems and its role in modulating receptor activity.
Medicine: Explored for its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of (R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to specific sites on the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its sedative and anxiolytic effects. The molecular targets include the GABA_A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic and anticonvulsant effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
(R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the amino group at the 3rd position and the chlorine atom at the 7th position differentiates it from other benzodiazepines, potentially leading to unique receptor interactions and therapeutic effects.
Properties
Molecular Formula |
C15H10ClN3O |
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Molecular Weight |
283.71 g/mol |
IUPAC Name |
3-amino-7-chloro-5-phenyl-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10ClN3O/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)19-14(17)15(20)18-12/h1-8H,(H2,17,18,19,20) |
InChI Key |
FVDWMZCLQKAVOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=O)C(=N2)N)Cl |
Origin of Product |
United States |
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